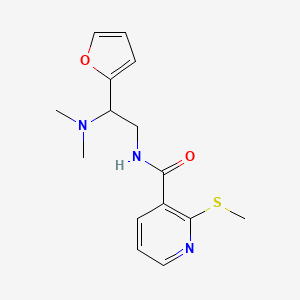
1H-1,3-benzodiazole-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-benzodiazole-2-carboximidamide hydrochloride is a heterocyclic compound that features a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1H-1,3-benzodiazole-2-carboximidamide hydrochloride can be achieved through several methods. One common synthetic route involves the condensation of 1,2-benzenediamine with aldehydes under specific reaction conditions . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-1,3-benzodiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,3-benzodiazole-2-carboximidamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds. In biology, it serves as a biochemical reagent for studying enzyme activities and protein interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 1H-1,3-benzodiazole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1H-1,3-benzodiazole-2-carboximidamide hydrochloride can be compared with other similar compounds, such as 1H-pyrazole-1-carboximidamide hydrochloride. While both compounds share similar structural features, this compound is unique in its specific bioactive properties and applications . Other similar compounds include benzimidazole derivatives, which also exhibit diverse bioactivities and applications .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
1H-benzimidazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-7(10)8-11-5-3-1-2-4-6(5)12-8;/h1-4H,(H3,9,10)(H,11,12);1H |
InChI Key |
STUSZXUYEMRQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)






![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
